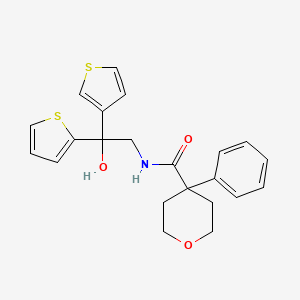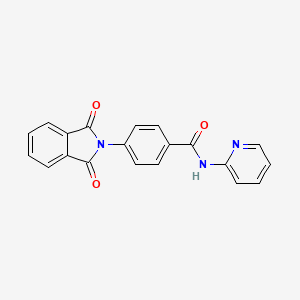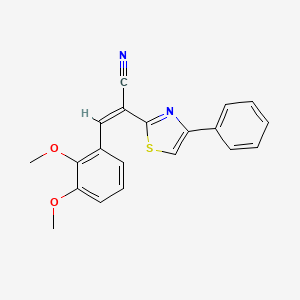
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical of interest due to its potential use in the construction of bioactive heterocycles. While the specific compound is not directly studied in the provided papers, similar compounds with dimethoxyphenyl and acrylonitrile groups have been synthesized and analyzed, which can provide insights into the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves a Knoevenagel condensation reaction. For instance, a base-catalyzed reaction of dimethoxybenzaldehyde with a substituted acetonitrile has been used to synthesize compounds with similar structures . The Knoevenagel condensation is a widely used method for creating carbon-carbon double bonds in the presence of a base catalyst, which is likely applicable to the synthesis of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile has been determined using X-ray crystallography. These compounds exhibit Z/E isomerism, with the Z isomer being the focus of interest due to its geometric configuration . The Z isomer typically has a planar geometry around the olefinic bond, which is a characteristic that could be expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions of such compounds have not been explicitly detailed in the provided papers. However, the presence of acrylonitrile groups in these molecules suggests that they could participate in further chemical reactions, such as cycloadditions, which are useful in the synthesis of heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with dimethoxyphenyl and acrylonitrile groups include the formation of intermolecular hydrogen bonds, such as C-H...O and C-H...N interactions . These interactions can influence the crystal packing and stability of the compounds. Additionally, the density functional theory (DFT) calculations suggest that the Z isomer may be energetically more favorable than the E isomer, which could have implications for the stability and reactivity of (Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile .
科学的研究の応用
Synthesis and Structural Characterization
- The synthesis of similar acrylonitrile derivatives involves base-catalyzed reactions, highlighting the compound's potential in constructing bioactive heterocycles. The specific geometry of the olefinic bond and its implications on molecular interactions have been studied, showing the importance of molecular packing in determining the properties of such compounds (Naveen et al., 2006).
Photophysical Properties
- Research on acrylonitrile derivatives with core pyridine and phenyl moieties, similar to the compound , has shown that their solution and solid-state photophysical properties can be significantly affected by molecular packing and intermolecular interactions. These findings suggest potential applications in photonic or optoelectronic devices due to their unique optical limiting performance and nonlinear absorption properties (Percino et al., 2014).
Optical and Material Applications
- The study of donor-acceptor substituted thiophene dyes, which share structural similarities with the compound of interest, has demonstrated enhanced nonlinear optical limiting behavior. This suggests potential applications in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications, due to the compound's ability to undergo significant photophysical changes under specific conditions (Anandan et al., 2018).
特性
IUPAC Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-23-18-10-6-9-15(19(18)24-2)11-16(12-21)20-22-17(13-25-20)14-7-4-3-5-8-14/h3-11,13H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEBZOQMRRACMZ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,3-dimethoxyphenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)
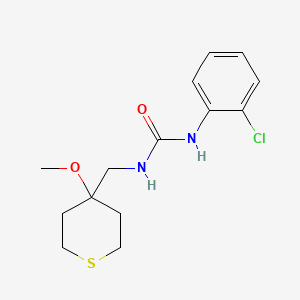
![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)
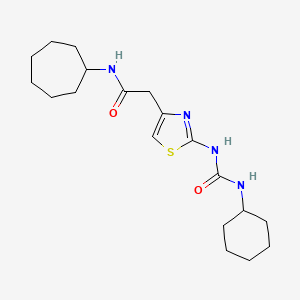
![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)
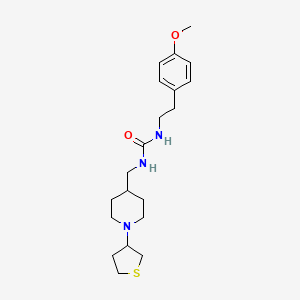
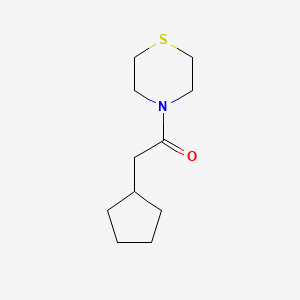
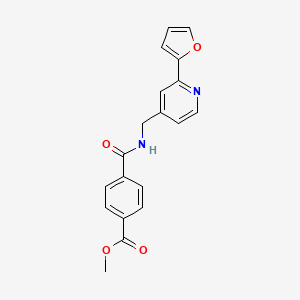
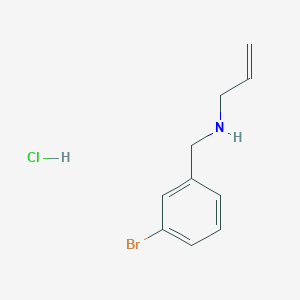
![2-Ethyl-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3009704.png)
